2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C17H17N3 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C17H17N3/c18-12-11-15-16(13-7-3-1-4-8-13)19-20-17(15)14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,20) |
InChI Key |
VVELEQOGVUZOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)CCN |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyrazole-4-carbaldehyde Intermediate
One effective synthetic approach involves the following key steps:
Formation of 1H-pyrazole-4-carbaldehyde intermediate : Starting from substituted acetophenones (e.g., 4-hydroxyacetophenone derivatives), condensation with substituted phenylhydrazines yields hydrazone intermediates. Subsequent Vilsmeier-Haack formylation (using POCl3/DMF) cyclizes the hydrazones into 1H-pyrazole-4-carbaldehydes.
Coupling with ethanamine side chain : The pyrazole-4-carbaldehyde intermediate is then functionalized by nucleophilic substitution or reductive amination with ethanamine or its derivatives to introduce the ethan-1-amine side chain at position 4 of the pyrazole ring.
Substitution at positions 3 and 5 with phenyl groups : This is achieved by selecting appropriate starting acetophenone and phenylhydrazine derivatives to ensure phenyl substitution at these positions during ring formation.
This method has been demonstrated in related pyrazole derivatives synthesis with high regioselectivity and yields, as outlined in the synthesis of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives.
Cyclocondensation of Chalcones with Phenylhydrazine
An alternative route involves:
Preparation of chalcones (α,β-unsaturated ketones) with phenyl substituents at appropriate positions.
Reaction of these chalcones with phenylhydrazine under reflux or catalytic conditions to induce cyclocondensation, forming 3,5-diphenyl-substituted pyrazoles.
Subsequent functionalization at the pyrazole-4 position by introducing the ethan-1-amine group, often via nucleophilic substitution or reductive amination.
This method benefits from straightforward conditions and has been widely used to prepare 3,5-diphenyl pyrazoles with various functional groups.
Catalytic and Green Chemistry Approaches
Recent advances include:
Use of nano-catalysts such as nano-ZnO to catalyze condensation reactions efficiently, achieving high yields (up to 95%) in short reaction times.
Employment of copper triflate catalysts in ionic liquids to promote cyclocondensation and oxidation steps, enhancing yield and selectivity for pyrazole derivatives.
Application of iodine as a halogenating agent to facilitate cyclization in hydrazine and 1,3-dicarbonyl reactions, improving yield and reaction rate.
These methods contribute to greener, more efficient synthesis routes for pyrazole derivatives, potentially applicable to the target compound.
Summary of Key Experimental Data
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation of acetophenone derivative with phenylhydrazine | Reflux ethanol, 5% glacial acetic acid | Hydrazone intermediate | Precipitate formation, filtered | High purity intermediate |
| 2 | Vilsmeier-Haack formylation | POCl3/DMF, reflux | 1H-pyrazole-4-carbaldehyde | Moderate to high yield | Key intermediate for further functionalization |
| 3 | Coupling with ethanamine | Reflux in EtOH/H2O or reductive amination | This compound | Variable, typically good | Final target compound synthesis |
| 4 | Alternative chalcone route | Chalcone + phenylhydrazine, Cu(OTf)2 catalyst, ionic liquid | 3,5-diphenyl pyrazole core | 75-82% | Catalytic method with green chemistry aspects |
Research Findings and Analysis
The substitution pattern on the pyrazole ring (positions 3 and 5) is controlled by the choice of starting materials (acetophenones or chalcones with phenyl groups).
The ethanamine side chain at position 4 is introduced post-pyrazole ring formation, often via nucleophilic substitution or reductive amination of the pyrazole-4-carbaldehyde intermediate.
Catalytic methods using nano-ZnO or copper triflate in ionic liquids have been shown to improve reaction efficiency and yields, suggesting their applicability for synthesizing this compound.
The use of Vilsmeier-Haack formylation is a reliable method to introduce the aldehyde functionality on the pyrazole ring, enabling further side-chain modifications.
Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular weights, and substituent effects of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine with analogs:
| Compound Name | Substituents (Pyrazole Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Physicochemical Properties |
|---|---|---|---|---|
| This compound | 3,5-diphenyl, 4-ethanamine | C17H17N3 | 263.34 | High lipophilicity, moderate solubility |
| 2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine [11] | 3,5-dimethyl, 1-(4-ethylphenyl) | C13H17N3 | 215.29 | Increased solubility due to methyl groups |
| 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine [14] | 3,5-dimethyl, 4-ethyl | C9H17N3 | 167.25 | Enhanced metabolic stability |
| 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine [8] | 3,5-dimethyl, 1-naphthylmethyl | C17H19N3 | 265.35 | Bulky substituent, steric hindrance |
Key Observations:
- Lipophilicity: The diphenyl substituents in the target compound increase hydrophobicity compared to methyl or ethyl groups, which may enhance membrane permeability but reduce aqueous solubility.
- Solubility: Methyl-substituted analogs (e.g., C13H17N3) likely exhibit better solubility due to reduced aromaticity .
- Steric Effects: Bulky groups like naphthylmethyl (C17H19N3) may hinder binding to flat receptor sites but improve selectivity .
Antipyretic and Anti-inflammatory Effects
- Target Compound: Derivatives of 3,5-diphenyl-1H-pyrazole, including the ethanamine analog, demonstrate notable antipyretic and anti-inflammatory activities in rodent models. These effects are attributed to modulation of prostaglandin synthesis or cytokine pathways .
- Methyl-Substituted Analogs: Limited activity data are available, but reduced aromaticity may lower affinity for inflammatory targets compared to diphenyl derivatives.
Platelet Antiaggregating Activity
- Ethyl-Substituted Analogs: No direct evidence exists for antiplatelet effects, suggesting substituent-specific interactions.
Biological Activity
2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethan-1-amine is a compound characterized by its unique pyrazole structure, featuring two phenyl groups attached to the pyrazole ring and an ethylamine side chain. This compound belongs to a class of organic molecules known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, allowing for customization of the compound's properties by varying substituents on the pyrazole ring or the ethylamine side chain. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Pyrazole derivatives are often investigated for their potential as:
- Antimicrobial agents
- Anti-inflammatory compounds
- Anticancer drugs
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and its analogs:
- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole, including this compound, showed significant antimicrobial properties against various bacterial strains such as E. coli and Bacillus subtilis .
- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives could inhibit inflammatory responses by reducing levels of TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : A series of pyrazole derivatives were tested against different cancer cell lines, showing promising results in inhibiting tumor growth. For example, compounds similar to this compound exhibited notable cytotoxic effects in vitro .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets leading to:
- Inhibition of key enzymes involved in inflammation.
- Disruption of cellular signaling pathways in cancer cells.
Q & A
Basic Research Question
- Storage : Keep under inert gas (N₂ or Ar) at -20°C in amber glass vials to prevent oxidation .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats).
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) over 14 days .
Which chromatographic techniques are optimal for purifying this compound during synthesis?
Basic Research Question
- Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (20:80 to 50:50).
- HPLC : Employ a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (0.1% TFA) for analytical purity checks .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
How do structural analogs with modified aryl groups affect the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Electron-Deficient Aryl Groups (e.g., 3,5-difluorophenyl): Enhance oxidative addition in Suzuki-Miyaura couplings due to increased electrophilicity .
- Steric Effects : Bulky substituents (e.g., 4-tert-butylphenyl) may hinder Pd catalyst access, reducing reaction yields.
- Monitoring : Use ¹H NMR to track reaction progress and identify byproducts like homocoupled biphenyls .
What experimental approaches validate the compound’s potential as a kinase inhibitor?
Advanced Research Question
- In Vitro Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ kits.
- Cellular Studies : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Binding Mode Analysis : Perform X-ray co-crystallography of the compound bound to the kinase active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
